molecular formula C9H8F2O2 B595691 2,2-Difluoro-3-phenylpropanoic acid CAS No. 142977-64-8

2,2-Difluoro-3-phenylpropanoic acid

Cat. No.: B595691
CAS No.: 142977-64-8
M. Wt: 186.158
InChI Key: WHXXGJROBAJWOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-3-phenylpropanoic acid is an organic compound with the molecular formula C9H8O2F2 It is characterized by the presence of two fluorine atoms attached to the second carbon of the propanoic acid chain and a phenyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the copper-catalyzed difluoroalkylation of aromatic aldehydes via a decarboxylation/aldol reaction. In this method, ethylbromodifluoroacetate is used as the difluoroalkylating agent in the presence of a copper catalyst and a base such as sodium bicarbonate. The reaction is typically carried out in a solvent like dioxane at elevated temperatures .

Another method involves the reaction of 2,2-difluoro-3-oxo-3-arylpropanoic acids with aromatic aldehydes in the presence of a copper catalyst and a ligand such as 1,10-phenanthroline. The reaction is conducted in dimethoxyethane under a nitrogen atmosphere at 80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-phenylpropanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic compounds.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic conditions to replace the fluorine atoms.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the fluorine atoms.

    Reduction: Products include alcohols or aldehydes derived from the reduction of the carboxylic acid group.

    Oxidation: Products include phenolic compounds formed from the oxidation of the phenyl group.

Scientific Research Applications

2,2-Difluoro-3-phenylpropanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-difluoro-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-3-phenylpropanoic acid is unique due to the presence of two fluorine atoms, which significantly influence its chemical properties, stability, and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of fluorinated organic molecules and materials.

Properties

IUPAC Name

2,2-difluoro-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-9(11,8(12)13)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXXGJROBAJWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801299755
Record name α,α-Difluorobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142977-64-8
Record name α,α-Difluorobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142977-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α-Difluorobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.